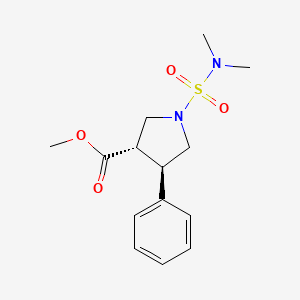![molecular formula C13H16ClFN2O B6625129 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in inhibiting the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
作用機序
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide works by inhibiting GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide increases the levels of GABA available to bind to GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
The primary biochemical effect of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is an increase in GABA levels in the brain. This can lead to a range of physiological effects, including decreased neuronal activity, reduced seizure activity, and decreased anxiety-like behavior. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction-related behavior.
実験室実験の利点と制限
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has several advantages as a research tool, including its potency and selectivity for GABA transaminase. However, one limitation of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide is that it is not very soluble in water, which can make it difficult to administer in certain experimental conditions. In addition, the effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology can be complex and may depend on a range of factors, including the dose, route of administration, and experimental paradigm.
将来の方向性
There are several potential future directions for research on 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide. One area of interest is the potential therapeutic applications of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide in patients with epilepsy and other disorders. In addition, further research is needed to understand the complex effects of 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide on behavior and physiology, including its effects on dopamine signaling and addiction-related behavior. Finally, new synthetic methods for 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide and related compounds may enable the development of more potent and selective inhibitors of GABA transaminase.
合成法
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorophenylacetic acid with 3-aminopropylamine, followed by cyclization with diethyl malonate and subsequent deprotection. The resulting compound can be purified using standard chromatographic techniques.
科学的研究の応用
1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been widely studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, 1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide has been shown to reduce anxiety-like behavior in rodents and to attenuate drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
1-[3-(2-chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-10-4-1-5-11(15)9(10)3-2-8-17-13(6-7-13)12(16)18/h1,4-5,17H,2-3,6-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWZFLFVJKMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)NCCCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

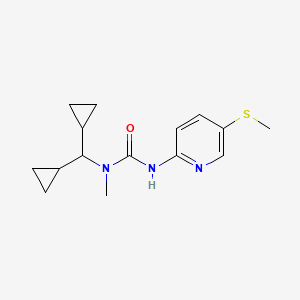
![[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-(5-propan-2-yl-1H-pyrazol-4-yl)methanone](/img/structure/B6625053.png)

![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)methylsulfamoyl]benzoate](/img/structure/B6625061.png)
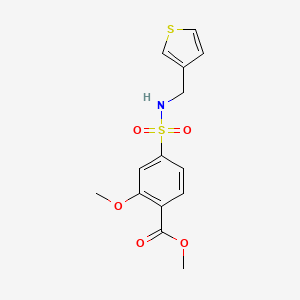
![N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-fluoro-6-methylsulfanylbenzamide](/img/structure/B6625066.png)
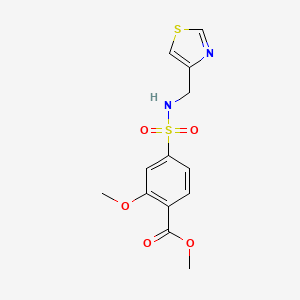
![2-[Methyl(3-phenylmethoxypropyl)amino]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625087.png)
![(1R,2R)-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-2-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B6625092.png)
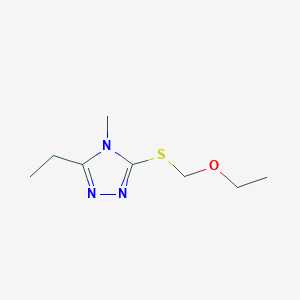
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)
